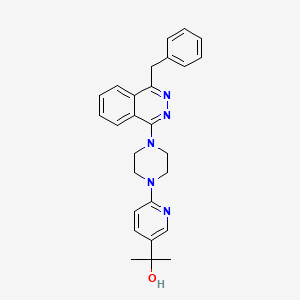
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It belongs to the class of compounds known as benzylpiperazines and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Bioactivation Potential in Drug Metabolism : Gunduz et al. (2012) conducted in vitro studies to understand the bioactivation potential of a similar compound, focusing on its metabolism in human liver microsomes. They identified a unique stable quinone methide metabolite formed through oxidative ipso substitution, primarily catalyzed by CYP3A4 among P450 isoforms (Gunduz et al., 2012).
Affinity Towards 5-HT1A Receptors : Pessoa‐Mahana et al. (2012) synthesized a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, including compounds structurally related to the query compound. These derivatives were evaluated for their affinity towards 5-HT1A receptors, highlighting the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity (Pessoa‐Mahana et al., 2012).
Effects on Learning and Memory in Mice : A study by Li Ming-zhu (2012) investigated the synthesis of similar compounds and their effects on learning and memory facilitation in mice. The study provides insight into the potential cognitive effects of these compounds (Li Ming-zhu, 2012).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the query compound, and evaluated their antimicrobial activity. This research suggests potential applications of these compounds in addressing bacterial and fungal infections (Patel et al., 2011).
Antimalarial Activity : Mendoza et al. (2011) investigated piperazine and pyrrolidine derivatives, focusing on their ability to inhibit Plasmodium falciparum growth. They emphasized the importance of certain structural elements for antiplasmodial activity, providing insights into potential antimalarial applications (Mendoza et al., 2011).
Analgesic and Anti-inflammatory Properties : Okunrobo and Usifoh (2006) conducted research on phthaloylimidoalkyl derivatives related to the query compound, examining their analgesic and anti-inflammatory properties. This study contributes to understanding the potential therapeutic applications of these compounds in pain and inflammation management (Okunrobo & Usifoh, 2006).
Propriétés
Numéro CAS |
1057677-92-5 |
|---|---|
Nom du produit |
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol |
Formule moléculaire |
C27H29N5O |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |
Clé InChI |
KSWYJUIFHPSZOL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
SMILES canonique |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Synonymes |
Anta XV; Hh Signaling Antagonist XV; 2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



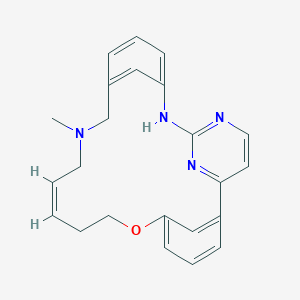
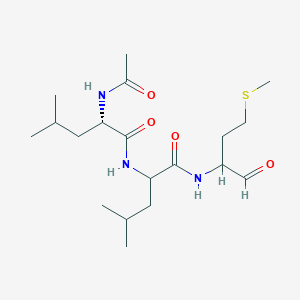
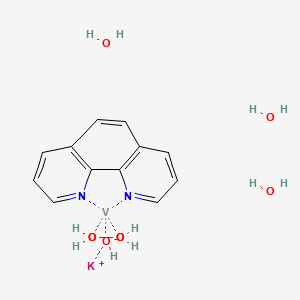
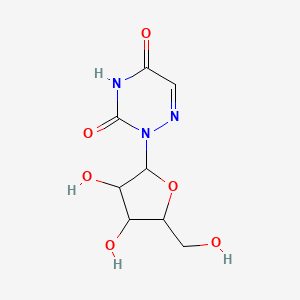

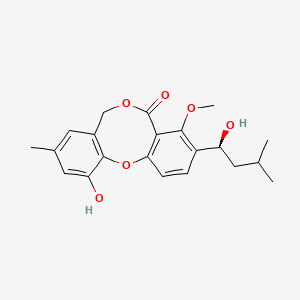
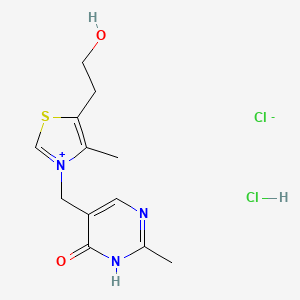
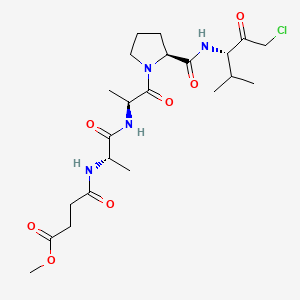
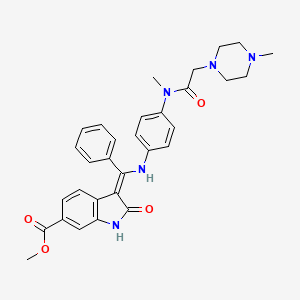
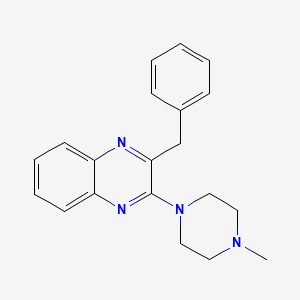
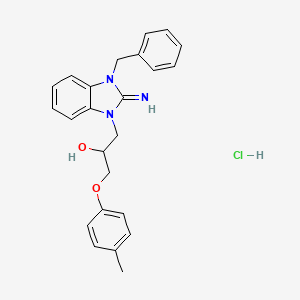
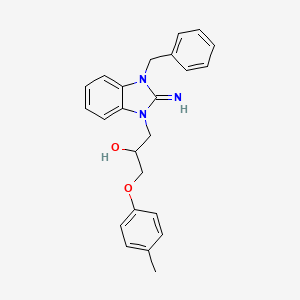
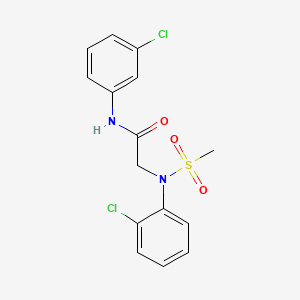
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)